1-cyano-2-{[(Z)-[(3,4-dichlorobenzyl)amino](methylsulfanyl)methylidene]amino}-4,5-dimethoxybenzene
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Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds
Research has focused on synthesizing novel heterocyclic compounds, such as benzothiazines, through various chemical reactions. For instance, the synthesis of 4H-1,4-benzothiazine derivatives demonstrates the chemical reactivity of cyano and thiophenyl isocyanides, leading to ring closure and the formation of disubstituted benzothiazines, highlighting a method for creating complex heterocyclic structures that could be relevant for pharmaceutical development (Kobayashi et al., 2006).
Reactivity of Metal Ions with Model Compounds
The study on cysteinyldopas and their model compounds with metal ions sheds light on the influence of metal ions on biological pigment formation, suggesting potential applications in understanding biological processes and developing therapeutic agents. The formation of cyclized benzothiazine intermediates in the presence of metal ions illustrates the role of chemical structure and metal ion reactivity in biological systems (Tesema et al., 2008).
New Synthetic Pathways and Chemical Reactions
Research on aromatic chlorination and bromination using N-halogeno amines in acidic solutions reveals selective reactions that could be applied to the synthesis of chemically modified aromatic compounds, potentially useful in developing new materials or drugs. The specificity of these reactions for certain positions on the aromatic ring opens avenues for targeted modifications of complex molecules (Minisci et al., 1989).
Mechanism of Action
The mechanism of action of this compound is not provided in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which is not applicable if the compound is not intended for human or veterinary use.
Properties
IUPAC Name |
methyl N-(2-cyano-4,5-dimethoxyphenyl)-N'-[(3,4-dichlorophenyl)methyl]carbamimidothioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2S/c1-24-16-7-12(9-21)15(8-17(16)25-2)23-18(26-3)22-10-11-4-5-13(19)14(20)6-11/h4-8H,10H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAENILYRZILAEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=NCC2=CC(=C(C=C2)Cl)Cl)SC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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